Z-D-Pyr-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-D-Pyr-OH, also known as Cbz-D-pyroglutamic acid, is a white crystalline solid with the molecular formula C19H17N3O5 and a molecular weight of 375.36 g/mol . It is soluble in alcohol and some organic solvents but insoluble in water . This compound is used in various biochemical and pharmaceutical research applications.

Vorbereitungsmethoden

The preparation of Z-D-Pyr-OH involves the synthesis of D-pyroglutamic acid, followed by its reaction with benzyl chloroformate chloride (Cbz) . The synthetic route typically includes the following steps:

Synthesis of D-pyroglutamic acid: This is achieved through chemical synthesis.

Reaction with benzyl chloroformate chloride: D-pyroglutamic acid is reacted with benzyl chloroformate chloride to produce this compound.

Analyse Chemischer Reaktionen

Z-D-Pyr-OH undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

Z-D-Pyr-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Peptide synthesis: It is used as a reagent for the synthesis of peptides and proteins.

Pharmaceutical research: It is used in the development of pharmaceutical compounds with specific physicochemical properties.

Biochemical research: It is used in the study of biochemical pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of Z-D-Pyr-OH involves its interaction with specific molecular targets and pathways. It acts as a reagent in various biochemical reactions, facilitating the synthesis of peptides and proteins. The compound’s effects are mediated through its ability to form stable complexes with other molecules, thereby influencing their chemical and physical properties .

Vergleich Mit ähnlichen Verbindungen

Z-D-Pyr-OH is similar to other compounds such as pyrazolines and pyrrolopyrazines, which are also used in pharmaceutical and biochemical research . this compound is unique due to its specific molecular structure and properties, which make it particularly useful in the synthesis of peptides and proteins. Similar compounds include:

Biologische Aktivität

Z-D-Pyr-OH, a compound derived from pyrazoline derivatives, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies that highlight its potential applications in various therapeutic areas.

This compound is characterized by its ability to interact with various biological targets, leading to a broad spectrum of pharmacological effects. The compound acts primarily as a reagent in biochemical reactions, facilitating peptide and protein synthesis. Its mechanism of action involves the formation of stable complexes with other molecules, which influences their chemical and physical properties.

Key Reactions

- Oxidation : Involves the addition of oxygen or removal of hydrogen.

- Reduction : Involves the addition of hydrogen or removal of oxygen.

- Substitution : Involves replacing one atom or group with another.

Biological Activities

This compound exhibits several biological activities that are critical for its applications in medicinal chemistry. Notably, it has shown promise in the following areas:

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in developing treatments for conditions associated with oxidative damage .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens, demonstrating potential as an antibacterial agent .

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

Summary of Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

- In Vitro Studies : Various studies have demonstrated that this compound exhibits dose-dependent antioxidant activity. For instance, it showed effective scavenging activity against DPPH radicals with IC50 values ranging from 2.6 to 7.8 μM .

-

Case Studies :

- A study involving pyrazolone derivatives highlighted this compound's enhanced antiradical activity compared to its parent compound, indicating a significant improvement in biological efficacy due to structural modifications .

- Another investigation into the compound's antimicrobial properties revealed effectiveness against multiple bacterial strains, supporting its potential use in antibiotic formulations .

Table 1: Antioxidant Activity of this compound Compared to Parent Compound

| Compound | IC50 (μM) |

|---|---|

| This compound | 2.6 - 7.8 |

| Parent Pyrazolone | >10 |

Table 2: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

Eigenschaften

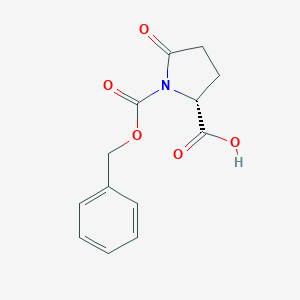

IUPAC Name |

(2R)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSFUGXCSGOKJX-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.